3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methylpyridin-2-yl)propanamide
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Overview
Description
3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methylpyridin-2-yl)propanamide is a complex organic compound that features a thiazolidinone ring, a chlorophenyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methylpyridin-2-yl)propanamide typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the coupling of the thiazolidinone derivative with 5-methyl-2-pyridinecarboxylic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methylpyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methylpyridin-2-yl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiazolidinone derivatives.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl and pyridine moieties can enhance binding affinity and selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidinone ring and are known for their antidiabetic properties.
Sulfonylureas: These compounds contain a sulfonyl group and are used as antidiabetic agents.
Benzothiazoles: These compounds contain a benzothiazole ring and have various biological activities.
Uniqueness
3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methylpyridin-2-yl)propanamide is unique due to its combination of a thiazolidinone ring, a chlorophenyl group, and a pyridine moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H16ClN3O2S2 |
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Molecular Weight |
417.9 g/mol |
IUPAC Name |
3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C19H16ClN3O2S2/c1-12-2-7-16(21-11-12)22-17(24)8-9-23-18(25)15(27-19(23)26)10-13-3-5-14(20)6-4-13/h2-7,10-11H,8-9H2,1H3,(H,21,22,24)/b15-10- |
InChI Key |
FKCRTVQUPBUINV-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CN=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S |
Origin of Product |
United States |
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